molecular formula C8H15NO4 B104907 Aspartic acid, diethyl ester CAS No. 43101-48-0

Aspartic acid, diethyl ester

Cat. No. B104907
CAS RN: 43101-48-0
M. Wt: 189.21 g/mol
InChI Key: HMNXRLQSCJJMBT-LURJTMIESA-N
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Description

Aspartic acid, diethyl ester, also known as L-Aspartic acid diethyl ester hydrochloride, is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It has a molecular weight of 231.2457 .


Synthesis Analysis

The synthesis of Aspartic acid, diethyl ester can be achieved through batch fermentation, where ion exchange resins can be used to separate and purify the L-aspartic acid on an anion exchange column followed by crystallization of the eluate . An alternative method involves selective methylation of free acids in the presence of other lipids using methanolic HCl .


Molecular Structure Analysis

The molecular structure of Aspartic acid, diethyl ester can be represented as a 2D Mol file .


Chemical Reactions Analysis

The bulk polymerization of L-aspartic acid diethyl ester catalyzed by immobilized CAL-B at 80 °C for 24 h gives primarily (∼95%) α-linked poly(L-aspartate) in 70% yield with DPavg = 50 and regioselectivity (α/β) = 94:6 . Hydrogen bonding effects on aspartate ester reactions have been analyzed by 2D NMR spectroscopy .


Physical And Chemical Properties Analysis

Aspartic acid, diethyl ester is soluble in water and methanol . It has a molecular weight of 231.2457 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Polymerization and Material Synthesis

Aspartic acid, diethyl ester (Et2-Asp) has been used in the synthesis of poly(aspartic acid) (PAA), a biodegradable, water-soluble anionic polymer with applications in regenerative medicine and drug delivery. For example, protease catalysis was used to convert Et2-Asp into oligo(β-ethyl-α-aspartate) with significant yield and degree of polymerization (Yang et al., 2020). Similarly, CAL-B catalyzed polymerization of Et2-Asp resulted in α-linked poly(l-aspartate) with high yield and regioselectivity, indicating potential for controlled polymer synthesis (Totsingan et al., 2017).

Biomedical Applications

Et2-Asp has been utilized in biomedical applications, such as the synthesis of poly(ester amide)s (PEAs) that have potential in tissue engineering due to their biodegradability and tunable properties. These PEAs, made using Et2-Asp, can be functionalized for drug delivery or cell signaling applications (Knight et al., 2009).

Green Chemistry and Sustainable Processes

In the field of green chemistry, Et2-Asp has been used in the solvent-free enzymatic synthesis of alitame, a sweetener. This process, utilizing Et2-Asp and D-alanine amide, showcases the potential for eco-friendly chemical synthesis (Kim & Shin, 2001).

Novel Synthetic Routes

Et2-Asp has been employed in the synthesis of various amino acid derivatives, demonstrating its versatility as a building block in organic chemistry. For instance, it was used in creating various amino acid-conjugated poly(aspartic acid) derivatives, showcasing its utility in creating diverse chemical structures (Kim et al., 2011).

Bio-Lubricant Additives

Et2-Asp derived ionic liquids have been studied as additives in biodegradable lubricants. Their incorporation in polyol ester-based bio-lubricant significantly improved the friction and wear performance, indicating their potential as eco-friendly lubricant additives (Nagendramma et al., 2017).

Enzyme-Responsive Theranostic Probes

Et2-Asp-based nanoassemblies have been developed for bioimaging in cancer cells. These nanoassemblies, containing Et2-Asp, function as theranostic fluorescence resonance energy transfer (FRET) probes, demonstrating their application in medical diagnostics and therapy (Saxena et al., 2019).

Safety And Hazards

When handling Aspartic acid, diethyl ester, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

diethyl 2-aminobutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h6H,3-5,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNXRLQSCJJMBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70885886
Record name Aspartic acid, 1,4-diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70885886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aspartic acid, diethyl ester

CAS RN

43101-48-0
Record name 1,4-Diethyl aspartate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43101-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aspartic acid, 1,4-diethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Aspartic acid, 1,4-diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70885886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl DL-aspartate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.978
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
105
Citations
F Totsingan, R Centore, RA Gross - Chemical Communications, 2017 - pubs.rsc.org
… This paper reports that the bulk polymerization of L-aspartic acid diethyl ester catalyzed by immobilized CAL-B at 80 C for 24 h gives primarily (∼95%) α-linked poly(L-aspartate) in 70% …
Number of citations: 12 pubs.rsc.org
PL Dutta, WO Foye - Journal of pharmaceutical sciences, 1990 - Wiley Online Library
… The temperature was raised slowly to reflux temperature and 11.67 g (0.052 mol) of N-hydroxyethylL-aspartic acid diethyl ester in 20 mL of acetonitrile was added. Refluxing was …
Number of citations: 14 onlinelibrary.wiley.com
H Uyama, T Fukuoka, I Komatsu, T Watanabe… - …, 2002 - ACS Publications
… Although hydrochlorides of l-aspartic acid diethyl ester and alanine ethyl ester were not subjected to the papain-catalyzed polymerization, they were copolymerized with 1 by the same …
Number of citations: 70 pubs.acs.org
RM Williams, PJ Sinclair, W Zhai - Journal of the American …, 1988 - ACS Publications
… by decarboxylation and esterification to aspartic acid diethyl ester. … aspartic acid diethyl ester indicated the synthetic material to be >98% ee. The fact that D-aspartic acid diethyl ester is …
Number of citations: 47 pubs.acs.org
C Kim, CS Shin - Enzyme and microbial technology, 2001 - Elsevier
… substrates N-benzyloxycarbonyl-l-aspartic acid diethyl ester and D-alanine amide using α-… alanine amide and the acyl donor N-benzyloxycarbonyl-l-aspartic acid diethyl ester was 1:1. …
Number of citations: 23 www.sciencedirect.com
F Yang - 2018 - search.proquest.com
… Part 1: results and discussions (Protease-catalyzed oligomerization of L-aspartic acid diethyl ester and active site computational modeling) ...................................................... 41 3.1.1 …
Number of citations: 2 search.proquest.com
T Herraiz, CS Ough - Journal of agricultural and Food Chemistry, 1992 - ACS Publications
… 69 (100), 131 (60), 268 (45), 170 (40), 140 (40), 138 (26) aspartic acid diethyl ester … L-Threonine ethyl ester, L-isoleucine ethyl ester, L-aspartic acid diethyl ester, -aminobutyric ethyl …
Number of citations: 14 pubs.acs.org
RZ Hou, N Zhang, G Li, YB Huang, H Wang… - Journal of Molecular …, 2005 - Elsevier
… The resulting chloroacetylated l-aspartic acid diethyl ester was further purified by using a … Three grams of the above product of chloroacetylated l-aspartic acid diethyl ester were …
Number of citations: 25 www.sciencedirect.com
A Behr, M Fiene, C Buß… - European Journal of Lipid …, 2000 - Wiley Online Library
… 1 shows the results for the reaction of oleic acid ethyl ester (1) with the primary amines hexylamine (3), benzylamine (4), aspartic acid diethyl ester (5), valinol (6) and with the secondary …
Number of citations: 79 onlinelibrary.wiley.com
YB Huang, YP Xiao, H Wang, RZ Hou, N Zhang… - Journal of …, 2005 - Elsevier
… and ammonolysis of chloroacetyl l-aspartic acid diethyl ester. Secondly, kinetically controlled … The resulting chloroacetylated l-aspartic acid diethyl ester was further purified by using a …
Number of citations: 9 www.sciencedirect.com

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